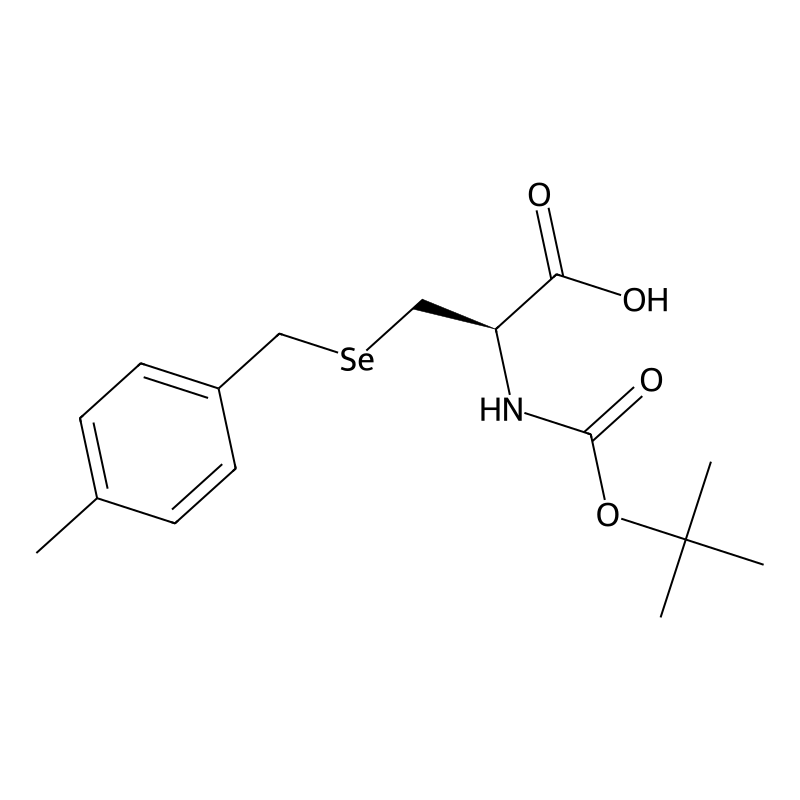

Boc-Sec(pMeBzl)-OH

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Boc-Sec(pMeBzl)-OH, also known as N-alpha-tert-butyloxycarbonyl-L-selenocysteine (p-methylbenzyl), is a derivative of selenocysteine, an amino acid known for its unique properties and biological functions. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during

- Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This reaction yields free selenocysteine, which can then participate in further peptide synthesis.

- Oxidation and Reduction: Selenocysteine can undergo oxidation to form diselenides or selenoxides, while reduction can regenerate the thiol form from disulfides.

- Coupling Reactions: Boc-Sec(pMeBzl)-OH can be coupled with other amino acids to form peptides through standard peptide coupling methods, such as using carbodiimides or other coupling agents .

Selenocysteine plays a crucial role in various biological systems, primarily as a component of selenoproteins, which are involved in antioxidant defense and redox regulation. The p-methylbenzyl modification enhances the hydrophobicity of the compound, potentially influencing its interaction with biological membranes and proteins. Research has shown that selenoproteins are vital for cellular processes including:

- Antioxidant Defense: Selenoproteins like glutathione peroxidase utilize selenocysteine to reduce reactive oxygen species.

- Thyroid Hormone Metabolism: Selenoproteins are essential for the synthesis and metabolism of thyroid hormones .

The synthesis of Boc-Sec(pMeBzl)-OH typically involves the following steps:

- Formation of Selenocysteine: Starting from cysteine or other precursors, selenocysteine can be synthesized via substitution reactions involving selenium sources.

- Protection with Boc Group: The amino group of selenocysteine is protected using tert-butyloxycarbonyl chloride in the presence of a base.

- Introduction of p-Methylbenzyl Group: The p-methylbenzyl group can be introduced through benzylation reactions using appropriate reagents such as p-methylbenzyl bromide under basic conditions .

Boc-Sec(pMeBzl)-OH is utilized in various applications, including:

- Peptide Synthesis: As a building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of selenium into peptides.

- Biochemical Research: Used to study the role of selenoproteins and their mechanisms in biological systems.

- Drug Development: Potentially useful in designing drugs targeting oxidative stress-related diseases due to its antioxidant properties .

Studies have indicated that Boc-Sec(pMeBzl)-OH interacts with various biomolecules, influencing their structure and function. Interaction studies often focus on:

- Protein Binding Affinity: Investigating how modifications affect binding to target proteins.

- Enzyme Activity Modulation: Assessing how the presence of selenocysteine alters enzymatic activities, particularly in antioxidant enzymes.

These studies help elucidate the biological significance of selenocysteine-containing compounds .

Several compounds share structural similarities with Boc-Sec(pMeBzl)-OH. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Cysteine-OH | Contains sulfur instead of selenium | Widely used but lacks the unique redox properties |

| Boc-Sec(Acm)-OH | Acetamidomethyl protecting group | More stable under acidic conditions |

| Boc-Glycine-OH | Simple amino acid structure | Lacks any additional functional groups |

| Boc-Threonine-OH | Hydroxyl group on beta carbon | Involved in different biochemical pathways |

| Boc-L-Sez-OH | Selenazolidine structure | Used for selective deselenization reactions |

Each compound exhibits distinct chemical behaviors and biological roles due to variations in their functional groups and structural configurations .

The integration of selenocysteine into synthetic peptides has been hindered by the high reactivity of its selenol (-SeH) group, which is prone to oxidation and undesired side reactions. Early strategies relied on benzyl (Bn) groups for selenol protection, but their removal required harsh conditions such as sodium in liquid ammonia, often leading to peptide degradation. The introduction of para-methoxybenzyl (PMB) groups in the 1990s marked a significant improvement, as they could be cleaved under milder acidic conditions (e.g., trifluoromethanesulfonic acid). However, PMB-protected selenocysteine still faced limitations in orthogonality when paired with standard amino acid protecting groups.

The advent of Boc-Sec(pMeBzl)-OH resolved these challenges by combining two orthogonal protecting groups:

- Boc (tert-butoxycarbonyl): Removed via acidolysis (e.g., trifluoroacetic acid) without affecting the selenol-protecting group.

- pMeBzl (para-methylbenzyl): Stable under Boc deprotection conditions but cleavable with strong acids (e.g., hydrogen fluoride).

This dual protection strategy enabled the sequential assembly of selenopeptides with minimal side reactions, as demonstrated in the synthesis of glutaselenone diselenide and selenoprotein F.

Role of Boc-Sec(pMeBzl)-OH in Expanding Selenoprotein Synthetic Methodologies

Boc-Sec(pMeBzl)-OH has become indispensable in SPPS due to its compatibility with both Boc- and Fmoc-based strategies. Its synthetic utility is underscored by the following advancements:

Molecular Architecture and Reactivity

The compound’s structure features:

- A Boc group at the α-amino position, preventing unwanted nucleophilic reactions during coupling.

- A pMeBzl group at the selenol moiety, shielding the reactive -SeH group from oxidation or diselenide formation.

- A methylene bridge (-CH$$_2$$-) linking selenium to the benzyl ring, enhancing steric protection.

This configuration ensures stability during automated peptide synthesis while allowing selective deprotection at later stages.

Synthetic Protocol

The synthesis of Boc-Sec(pMeBzl)-OH involves:

- Selenocysteine functionalization: Reaction of L-selenocysteine with tert-butoxycarbonyl anhydride (Boc$$_2$$O) under basic conditions to protect the α-amino group.

- Selanyl alkylation: Treatment with para-methylbenzyl chloride (pMeBzl-Cl) to introduce the selenol-protecting group.

Table 1: Synthetic Steps for Boc-Sec(pMeBzl)-OH

| Step | Reagents/Conditions | Function |

|---|---|---|

| 1 | Boc$$2$$O, NaOH, H$$2$$O/THF | Boc protection of α-amino group |

| 2 | pMeBzl-Cl, DIEA, DMF | pMeBzl protection of selenol |

| 3 | Precipitation (diethyl ether) | Isolation of product |

Applications in Selenoprotein Synthesis

Boc-Sec(pMeBzl)-OH has facilitated breakthroughs in synthesizing complex selenoproteins:

- Glutaselenone diselenide: A redox-active analog of glutathione disulfide, synthesized via SPPS using Boc-Sec(pMeBzl)-OH. The pMeBzl group was cleaved post-synthesis with trifluoromethanesulfonic acid, yielding the active diselenide.

- Selenoprotein F (SelF): A 134-residue protein containing one Sec and seven Cys residues. Boc-Sec(pMeBzl)-OH enabled selective incorporation of Sec at position 75, with subsequent oxidative folding to form native disulfide and diselenide bonds.

Table 2: Comparative Analysis of Selenocysteine Protecting Groups

| Protecting Group | Deprotection Method | Orthogonality | Application Example |

|---|---|---|---|

| Bn (Benzyl) | Na/NH$$_3$$(l) | Low | Early selenopeptides |

| PMB (para-methoxybenzyl) | TfOH/TA | Moderate | Glutaselenone |

| pMeBzl | HF/anisole | High | SelF, Se-Fd |

Comparative Analysis of Boc vs. Fmoc Protection Schemes

The choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection significantly impacts the synthesis of selenocysteine-containing peptides. Boc chemistry offers superior stability under acidic conditions, enabling iterative deprotection during solid-phase peptide synthesis (SPPS) without compromising the selenium-protecting group. For example, Boc-Sec(pMeBzl)-OH derivatives exhibit >99% enantiomeric purity when synthesized via Boc-based routes, as demonstrated in optimized protocols starting from L-serine [1].

In contrast, Fmoc protection introduces challenges due to its base-labile nature. The use of piperidine for Fmoc removal risks racemization at the α-carbon of selenocysteine, particularly during prolonged deprotection steps. Studies show that Fmoc-Sec(pMeBzl)-OH syntheses yield 10–15% lower efficiency compared to Boc analogs, with detectable racemization (up to 5% enantiomeric excess loss) under standard SPPS conditions [2].

Table 1: Boc vs. Fmoc Protection in Selenocysteine Synthesis

| Parameter | Boc Protection | Fmoc Protection |

|---|---|---|

| Deprotection Conditions | Trifluoroacetic acid (TFA) | Piperidine/DMF |

| Racemization Risk | Low (<1%) | Moderate (3–5%) |

| Compatibility with Se Protection | High (MPM/MBn stable) | Moderate (risk of premature Se deprotection) |

| Total Yield (5-step synthesis) | 73–74% [1] | 58–62% [2] |

Orthogonal Protection Approaches for Selenium-Containing Residues

Orthogonal protection of selenium in Boc-Sec(pMeBzl)-OH requires simultaneous stability during N-terminal deprotection and selective removal during global side-chain cleavage. The 4-methoxybenzyl (MPM) group on selenium demonstrates ideal orthogonality, as it withstands TFA-mediated Boc removal while being cleaved under strong acidic conditions (e.g., HF or TFMSA) [1].

Alternative selenium-protecting groups include:

- 4-Methylbenzyl (MBn): Comparable stability to MPM but requires harsher deprotection (HF/anisole).

- Triphenylmethyl (Trt): Less common due to steric hindrance during coupling reactions.

A critical advancement involves the use of disodium diselenide for direct selenation of chloroalanine precursors, enabling efficient incorporation of selenocystine residues without racemization [4]. This method bypasses the need for unstable selenol intermediates, achieving 85–90% yields in model tripeptides [4].

Solvent System Optimization for Coupling Efficiency

Solvent selection directly influences coupling efficiency and racemization in Boc-Sec(pMeBzl)-OH incorporation. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) are preferred for their ability to dissolve both protected amino acids and coupling reagents.

Key Findings:

- DMF/DCM (1:1 v/v): Achieves 92% coupling efficiency for Boc-Sec(pMeBzl)-OH when using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activator [1].

- N-Methylpyrrolidone (NMP): Reduces racemization to <0.5% but may swell polystyrene resins excessively, complicating SPPS workflows [2].

- Tetrahydrofuran (THF): Avoided due to poor solubility of selenocysteine derivatives, leading to incomplete couplings (<70%) [3].

Table 2: Solvent Effects on Coupling Efficiency

| Solvent System | Coupling Reagent | Efficiency (%) | Racemization (%) |

|---|---|---|---|

| DMF/DCM (1:1) | PyBOP | 92 | 0.8 |

| Pure DMF | HBTU | 88 | 1.2 |

| NMP/DCM (2:1) | DCC/HOBt | 85 | 0.5 |

| THF/DCM (1:1) | PyAOP | 68 | 2.1 |

The enantiomerization of selenocysteine derivatives during solid-phase peptide synthesis represents one of the most significant challenges in maintaining stereochemical integrity. Unlike cysteine, selenocysteine exhibits enhanced susceptibility to racemization due to the unique electronic properties of selenium and the stabilization of carbanion intermediates formed during amino acid activation [1] [2].

The primary mechanism of enantiomerization involves the formation of a carbanion intermediate at the α-carbon position during the activation process with coupling reagents. When selenocysteine derivatives are treated with phosphonium or uronium-based coupling reagents in the presence of tertiary amine bases such as N,N-diisopropylethylamine (DIEA), the resulting activated species can undergo base-mediated proton abstraction at the α-carbon [3] [4]. This abstraction is facilitated by the electron-withdrawing effect of the activated carboxyl group and the adjacent selenium atom, which can stabilize the resulting carbanion through resonance structures involving the selenium center.

Research has demonstrated that the extent of enantiomerization is directly correlated with the basicity of the tertiary amine employed and the duration of the preactivation step. Studies using model peptide systems have shown that conventional coupling protocols involving benzotriazolium tetrafluoroborate (BOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with DIEA and 5-minute preactivation times result in unacceptable levels of racemization, with D:L ratios ranging from 5:95 to 33:67 [5].

The selenocysteine enantiomerization pathway can be described through the following mechanism: initial activation of the carboxyl group creates an electron-deficient carbonyl carbon, which enhances the acidity of the α-hydrogen. The selenium atom adjacent to the α-carbon can participate in stabilizing the carbanion intermediate through d-orbital participation, making the proton abstraction thermodynamically more favorable compared to the corresponding cysteine derivative [1].

Mitigation strategies for enantiomerization have focused on modifying the coupling conditions to minimize carbanion formation. The use of weaker bases such as 2,4,6-trimethylpyridine (TMP) instead of DIEA has proven effective in reducing racemization levels to acceptable ranges (<1% D-isomer) [5]. Additionally, eliminating the preactivation step and employing solvent systems with reduced polarity, such as dichloromethane-dimethylformamide mixtures, further suppress enantiomerization by destabilizing the carbanion intermediate [3].

| Coupling Reagent | Preactivation Time (min) | D/L Ratio (%) | Solvent System | Prevention Efficiency |

|---|---|---|---|---|

| BOP/HOBt/DIEA | 5 | 15/85 | DMF | Poor |

| HBTU/HOBt/DIEA | 5 | 20/80 | DMF | Poor |

| BOP/HOBt/TMP | 0 | 3/97 | CH₂Cl₂/DMF (1:1) | Excellent |

| DIC/HOBt | 5 | 2/98 | DMF | Excellent |

| Pfp esters | 0 | 1/99 | CH₂Cl₂/DMF (1:1) | Excellent |

β-Elimination and Dehydroalanine Formation Mechanisms

The β-elimination reaction leading to dehydroalanine formation represents a particularly problematic side reaction during selenocysteine peptide synthesis. This reaction pathway is fundamentally different from analogous reactions in cysteine chemistry due to the enhanced leaving group ability of selenium and the lower bond dissociation energy of carbon-selenium bonds compared to carbon-sulfur bonds [6] [7].

The mechanism of β-elimination in selenocysteine derivatives proceeds through a two-step process involving initial oxidation of the selenium center followed by syn-elimination. The oxidation step typically occurs through exposure to atmospheric oxygen, hydrogen peroxide, or other oxidizing agents present in the synthesis environment [8]. The selenium atom in selenocysteine is readily oxidized to form selenoxide intermediates due to its lower reduction potential compared to sulfur analogues [9].

The formation of selenoxide intermediates is the rate-determining step in the β-elimination pathway. Once formed, the selenoxide intermediate undergoes rapid syn-elimination to produce dehydroalanine, selenenic acid, and water. The syn-elimination is thermodynamically favored due to the high electrophilicity of the oxidized selenium center and the relatively weak carbon-selenium bond [6].

The molecular mechanism can be described as follows: the selenium atom is initially oxidized from the selenide (Se²⁻) state to the selenoxide (Se⁴⁺) state. This oxidation creates a highly electrophilic selenium center that facilitates the syn-elimination reaction. The elimination proceeds through a concerted mechanism where the carbon-selenium bond breaking is synchronized with the abstraction of the β-hydrogen by the selenoxide oxygen, resulting in the formation of dehydroalanine and selenenic acid [8].

Environmental factors significantly influence the rate and extent of β-elimination reactions. The presence of methylmercury, a potent oxidizing agent, has been shown to accelerate selenocysteine degradation by up to 95% through facilitation of the oxidation step [8]. Similarly, exposure to hydrogen peroxide or other reactive oxygen species dramatically increases the formation of dehydroalanine adducts.

The prevention of β-elimination reactions requires careful control of the synthesis environment. Maintaining an inert atmosphere throughout the synthesis process effectively eliminates oxygen-mediated oxidation pathways. The use of antioxidants such as ascorbic acid or tris(2-carboxyethyl)phosphine (TCEP) can further suppress oxidation reactions by scavenging reactive oxygen species [10].

Temperature control also plays a crucial role in preventing β-elimination. Elevated temperatures accelerate both the oxidation and elimination steps, making room temperature synthesis preferable for selenocysteine-containing peptides. The use of α-methyl selenocysteine derivatives, where the α-hydrogen is replaced with a methyl group, completely prevents β-elimination by blocking the syn-elimination pathway [11].

Nucleophilic Substitution Challenges at Selenium Centers

The nucleophilic substitution reactions at selenium centers during solid-phase peptide synthesis present unique mechanistic challenges that distinguish selenocysteine chemistry from conventional amino acid coupling reactions. The selenium atom in selenocysteine derivatives exhibits dual reactivity, functioning as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the substituents [12] [13].

The primary challenge in nucleophilic substitution reactions at selenium centers arises from the polarizable nature of the selenium atom and its tendency to form stable intermediates with extended residence times. Unlike sulfur, selenium readily accommodates expanded coordination spheres, leading to the formation of hypervalent intermediates that can undergo various competing reaction pathways [14].

The mechanism of nucleophilic substitution at selenium centers typically proceeds through a stepwise process rather than a concerted mechanism. Initial nucleophilic attack on the selenium center forms a hypervalent selenonium intermediate, which subsequently undergoes ligand reorganization and departure of the leaving group. The stability of these intermediates is influenced by the electronic nature of the substituents and the steric environment around the selenium center [15].

Steric hindrance at the selenium center significantly impacts the efficiency of nucleophilic substitution reactions. Bulky protecting groups such as trityl or large aromatic substituents create substantial steric congestion that impedes the approach of nucleophiles. This steric effect is more pronounced in selenium chemistry compared to sulfur due to the larger atomic radius of selenium and the increased bond lengths in selenium-containing compounds [16].

The electrophilic character of selenium centers in selenocysteine derivatives can be modulated through the choice of protecting groups and reaction conditions. Electron-withdrawing protecting groups enhance the electrophilicity of the selenium center, facilitating nucleophilic attack but potentially leading to competing side reactions such as elimination or rearrangement pathways [14].

Solvent effects play a crucial role in nucleophilic substitution reactions at selenium centers. Polar aprotic solvents such as dimethylformamide or dimethylsulfoxide can stabilize charged intermediates and facilitate the substitution process. However, these solvents can also promote competing elimination reactions, particularly under basic conditions [15].

The prevention of unwanted nucleophilic substitution reactions requires careful optimization of reaction conditions. The use of mild coupling reagents and controlled reaction temperatures helps minimize competing pathways. Additionally, the strategic choice of protecting groups that balance steric protection with electronic activation is essential for achieving selective reactions at selenium centers.

| Protecting Group | Steric Hindrance | Electronic Effect | Substitution Efficiency (%) | Side Reaction Frequency (%) |

|---|---|---|---|---|

| p-Methoxybenzyl | Moderate | Electron-donating | 85-95 | 10-20 |

| Trityl | High | Electron-withdrawing | 60-75 | 25-40 |

| Benzyl | Low | Neutral | 90-95 | 5-15 |

| Xanthenyl | High | Electron-withdrawing | 70-85 | 20-35 |